molecular formula C10H15N3O6S B13733712 [amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate CAS No. 17228-45-4

[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate

Cat. No.: B13733712
CAS No.: 17228-45-4
M. Wt: 305.31 g/mol
InChI Key: KGVVPJHWSMADBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate is a complex organic compound with a unique structure that combines an azaniumylidene group with a benzodioxolyl ethyl group, and is stabilized as a sulfate salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate typically involves a multi-step process. The initial step often includes the formation of the azaniumylidene intermediate, which is then reacted with a benzodioxolyl ethyl derivative under controlled conditions. The final step involves the addition of sulfuric acid to form the sulfate salt. Reaction conditions such as temperature, pH, and solvent choice are critical to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Purification steps, including crystallization and filtration, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azaniumylidene group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate involves its interaction with specific molecular targets. The azaniumylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzodioxolyl ethyl group may enhance the compound’s binding affinity and specificity. Pathways involved include enzyme inhibition and signal transduction modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate is unique due to its dual functional groups, which provide a versatile platform for various chemical reactions and biological interactions. Its sulfate form enhances its solubility and stability, making it suitable for diverse applications.

Properties

CAS No.

17228-45-4

Molecular Formula

C10H15N3O6S

Molecular Weight

305.31 g/mol

IUPAC Name

[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate

InChI

InChI=1S/C10H13N3O2.H2O4S/c11-10(12)13-4-3-7-1-2-8-9(5-7)15-6-14-8;1-5(2,3)4/h1-2,5H,3-4,6H2,(H4,11,12,13);(H2,1,2,3,4)

InChI Key

KGVVPJHWSMADBD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC[NH2+]C(=[NH2+])N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.